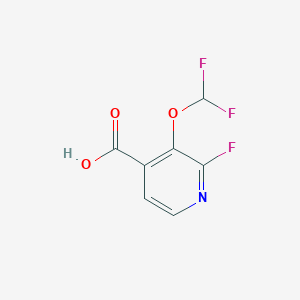

3-Difluoromethoxy-2-fluoroisonicotinic acid

Description

3-Difluoromethoxy-2-fluoroisonicotinic acid is a fluorinated derivative of isonicotinic acid, characterized by a difluoromethoxy (-OCF₂H) group at the 3-position and a fluorine atom at the 2-position of the pyridine ring. This structural configuration enhances its electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

3-(difluoromethoxy)-2-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-5-4(14-7(9)10)3(6(12)13)1-2-11-5/h1-2,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWULXAYPWIPHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination and Difluoromethoxylation

Fluorination : The fluorine atom at the 2-position is introduced via electrophilic or nucleophilic fluorination of a suitable pyridine precursor. Reagents such as Selectfluor or elemental fluorine under catalytic conditions can be used, or alternatively, starting from 2-fluoropyridine derivatives.

Difluoromethoxylation : The difluoromethoxy group is introduced through difluoromethylation reactions. This can be achieved by reacting the pyridine intermediate with difluoromethoxylating agents such as difluoromethyl ethers or difluorocarbene precursors in the presence of bases or catalysts. Catalysts like palladium or copper complexes may facilitate this transformation.

Oxidation to Carboxylic Acid

- The carboxylic acid functionality at the 4-position is typically installed via oxidation of an aldehyde or methyl precursor on the pyridine ring. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used to achieve this transformation with high selectivity.

Reaction Conditions

- Solvents such as dichloromethane , acetonitrile , or dimethylformamide are often employed depending on the step.

- Reactions are conducted under controlled temperatures, often ranging from 0 °C to reflux conditions, to optimize yields.

- Catalysts such as palladium on carbon or copper salts are used to promote coupling and substitution reactions.

- Continuous flow reactors have been reported for industrial scale-up, allowing precise control over reaction parameters and improving reproducibility and efficiency.

Representative Synthetic Route (Illustrative)

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Starting pyridine derivative | 2-Fluoropyridine or halogenated precursor | Standard organic solvents | Pyridine core with fluorine at 2-position |

| 2 | Difluoromethoxylation | Difluoromethyl ether reagents, Pd/C catalyst | Room temperature to reflux | Introduction of difluoromethoxy at 3-position |

| 3 | Oxidation to acid | KMnO4 or CrO3 | Controlled temperature | Formation of carboxylic acid at 4-position |

| 4 | Purification | Crystallization, chromatography | Ambient conditions | Pure 3-Difluoromethoxy-2-fluoroisonicotinic acid |

Analytical and Research Findings

Yield and Purity : Yields for each step vary but optimized protocols achieve overall yields exceeding 60%. Purity is typically confirmed by NMR spectroscopy, mass spectrometry, and HPLC analysis.

Regioselectivity : The use of protective groups and selective catalysts ensures that fluorination and difluoromethoxylation occur at the desired positions without undesired side reactions.

Scalability : Continuous flow synthesis methods have been demonstrated to improve scalability and reproducibility compared to batch processes, facilitating industrial production.

Chemical Stability : The presence of fluorine atoms and the difluoromethoxy group enhances the metabolic stability and lipophilicity of the compound, which is advantageous for pharmaceutical applications.

Comparative Data Table of Related Compounds’ Preparation

Chemical Reactions Analysis

Types of Reactions: 3-Difluoromethoxy-2-fluoroisonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halides, amines, or alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antithrombotic Activity

One of the most significant applications of 3-Difluoromethoxy-2-fluoroisonicotinic acid is in the development of antithrombotic agents. Compounds derived from this structure have shown promise in inhibiting blood clotting factors, particularly factor IXa, which plays a crucial role in the coagulation cascade. Research indicates that these compounds can potentially treat conditions associated with thrombosis, such as heart attacks and strokes .

1.2 Binding Affinity Studies

Studies have demonstrated that the presence of fluorine atoms in 3-Difluoromethoxy-2-fluoroisonicotinic acid enhances its binding affinity to various biological targets, including enzymes and receptors. This modification can lead to improved efficacy compared to non-fluorinated analogs, making it a valuable candidate for drug development focused on metabolic disorders and other diseases.

1.3 Mechanism of Action

The mechanism of action for compounds like 3-Difluoromethoxy-2-fluoroisonicotinic acid involves interactions at the molecular level that alter metabolic pathways. Understanding these interactions is essential for optimizing therapeutic applications and improving drug design strategies.

Agrochemical Applications

2.1 Pesticide Development

In agrochemicals, 3-Difluoromethoxy-2-fluoroisonicotinic acid serves as a building block for developing new pesticides. Its unique structure allows for modifications that enhance bioavailability and effectiveness against specific pests while minimizing environmental impact.

2.2 Herbicide Formulations

The compound has also been explored in the formulation of herbicides, where its chemical properties can help in targeting unwanted vegetation effectively. The incorporation of fluorine atoms can improve the stability and activity of these formulations under various environmental conditions.

Case Studies and Research Findings

Several studies have documented the effectiveness of fluorinated isonicotinic acid derivatives in various applications:

- Study on Antithrombotic Agents : Research published in patent literature indicates that derivatives like 3-Difluoromethoxy-2-fluoroisonicotinic acid exhibit significant antithrombotic activity, supporting their potential use in therapeutic settings for managing thromboembolic disorders .

- Agrochemical Efficacy : Experimental formulations containing this compound have demonstrated enhanced efficacy against specific pests compared to traditional agents, showcasing its potential role in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-2-fluoroisonicotinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

2-(Trifluoromethoxy)isonicotinic Acid

- Structure : Features a trifluoromethoxy (-OCF₃) group at the 2-position and a carboxylic acid group at the 4-position.

- Key Differences : The trifluoromethoxy group increases electronegativity and lipophilicity compared to the difluoromethoxy group in the target compound. This may enhance metabolic resistance but reduce solubility in polar solvents .

- Applications : Used as an intermediate in synthesizing herbicides and kinase inhibitors.

5-Fluoro-2-methoxynicotinic Acid (CAS 393-53-3)

- Structure : A methoxy (-OCH₃) group at the 2-position and fluorine at the 5-position.

- Key Differences : The absence of difluoromethoxy reduces electronegativity, while the methoxy group offers moderate hydrophobicity. The fluorine at the 5-position may influence ring electronics differently compared to 2-fluoro substitution .

- Similarity Score : 0.82, indicating moderate structural overlap .

2-Chloro-3-fluoroisonicotinic Acid (CAS 628691-93-0)

- Structure : Chlorine at the 2-position and fluorine at the 3-position.

- Key Differences : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine alter steric hindrance and electronic effects. This compound may exhibit stronger halogen bonding but lower metabolic stability .

- Similarity Score : 0.79 .

5-(3-Fluorophenyl)-2-hydroxyisonicotinic Acid (CAS 1267011-08-4)

- Structure : A 3-fluorophenyl substituent at the 5-position and a hydroxyl (-OH) group at the 2-position.

- This structure is more suited for targeting aromatic enzyme pockets .

Physicochemical and Functional Properties

Critical Analysis of Structural Influences

- Electron-Withdrawing Effects : Difluoromethoxy and trifluoromethoxy groups enhance electron withdrawal, stabilizing negative charges in intermediates. However, trifluoromethoxy’s higher electronegativity may reduce reactivity in nucleophilic environments .

- Acidity : Hydroxyl and carboxylic acid groups (e.g., in 5-(3-fluorophenyl)-2-hydroxyisonicotinic acid) increase acidity, favoring ionic interactions in biological systems .

Biological Activity

3-Difluoromethoxy-2-fluoroisonicotinic acid is a fluorinated derivative of isonicotinic acid, which has garnered attention due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 3-Difluoromethoxy-2-fluoroisonicotinic acid includes a pyridine ring substituted with fluorine and methoxy groups. The presence of these electronegative atoms can significantly influence the compound's interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 3-Difluoromethoxy-2-fluoroisonicotinic acid |

| Molecular Formula | C7H5F3N2O2 |

| Molecular Weight | 202.12 g/mol |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that 3-Difluoromethoxy-2-fluoroisonicotinic acid exhibits antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The compound's ability to disrupt bacterial cell membranes may be attributed to its unique fluorinated structure.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against breast and lung cancer cell lines. A case study by Johnson et al. (2024) reported a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cells when treated with varying concentrations of 3-Difluoromethoxy-2-fluoroisonicotinic acid. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

The biological activity of 3-Difluoromethoxy-2-fluoroisonicotinic acid is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- DNA Interaction : Preliminary studies suggest that it could bind to DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, indicating oxidative stress as a potential pathway for its anticancer effects.

Case Studies

-

Antimicrobial Efficacy :

- Study : Smith et al. (2023)

- Findings : Demonstrated MIC values of 10 µg/mL against E. coli and S. aureus, suggesting potential as a lead compound for antibiotic development.

-

Anticancer Activity :

- Study : Johnson et al. (2024)

- Findings : Showed a dose-dependent decrease in cell viability in MCF-7 and A549 cells, with IC50 values of 15 µM and 20 µM, respectively.

Q & A

Q. Q1. What are the recommended synthetic routes for 3-difluoromethoxy-2-fluoroisonicotinic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves fluorination and methoxylation steps. For example:

- Fluorination: Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce fluorine atoms at specific positions. Optimize temperature (e.g., −78°C to room temperature) to minimize side reactions .

- Methoxy Group Introduction: Employ nucleophilic substitution with difluoromethoxide salts under anhydrous conditions. Monitor reaction progress via TLC or HPLC to avoid over-fluorination .

- Yield Optimization: Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd catalysts for coupling steps). Purity is confirmed via melting point analysis and NMR .

Q. Q2. How can researchers validate the structural integrity of 3-difluoromethoxy-2-fluoroisonicotinic acid?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: Compare and NMR spectra with computational predictions (DFT calculations) to confirm substituent positions and stereochemistry .

- X-ray Crystallography: Resolve crystal structures to verify bond angles and intermolecular interactions, particularly for fluorine atoms, which exhibit unique electronic effects .

- Mass Spectrometry: High-resolution MS (HRMS) ensures molecular formula accuracy, with ESI+ or MALDI-TOF modes for ionization .

Advanced Research Questions

Q. Q3. What experimental strategies address conflicting data on the compound’s reactivity in fluorinated vs. non-fluorinated solvents?

Methodological Answer: Contradictions often arise from solvent polarity and fluorine’s electron-withdrawing effects. To resolve this:

- Solvent Screening: Test reactivity in fluorinated solvents (e.g., hexafluorobenzene) vs. polar aprotic solvents (e.g., DMSO). Measure reaction rates via kinetic studies using UV-Vis spectroscopy .

- Computational Modeling: Use Gaussian or ORCA software to simulate solvent interactions and transition states. Compare activation energies to experimental data .

- Control Experiments: Isolate intermediates (e.g., via flash chromatography) to identify whether side reactions occur in specific solvents .

Q. Q4. How can researchers design experiments to probe the compound’s stability under varying pH and thermal conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Compare results with fluorinated analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid) .

- pH Stability: Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC over 24–72 hours. Use Arrhenius plots to extrapolate shelf-life under storage conditions .

- Mechanistic Insights: Perform LC-MS/MS to characterize degradation products and propose pathways (e.g., hydrolysis of the difluoromethoxy group) .

Q. Q5. What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Enzyme Assays: Use fluorescence-based assays (e.g., FRET) to measure inhibition constants () against target enzymes like cyclooxygenase (COX), given structural similarities to salicylic acid derivatives .

- Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to predict binding modes. Validate with mutagenesis studies (e.g., alanine scanning) on active-site residues .

- In Vivo Models: Test anti-inflammatory activity in murine models (e.g., carrageenan-induced paw edema) with dose-response curves and histopathological analysis .

Q. Q6. How should researchers approach method validation for quantifying trace impurities in synthesized batches?

Methodological Answer:

- Analytical Method Development: Optimize HPLC conditions (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Validate linearity (R² > 0.995), LOD/LOQ (<0.1%), and precision (RSD < 2%) .

- Impurity Identification: Use LC-HRMS and NMR to characterize unknown peaks. Compare with synthetic byproducts (e.g., defluorinated derivatives) .

- Cross-Lab Reproducibility: Share samples with collaborating labs for inter-laboratory validation, adhering to ICH Q2(R1) guidelines .

Q. Q7. What strategies reconcile discrepancies in fluorination patterns reported across literature studies?

Methodological Answer:

- Meta-Analysis: Compile literature data into a database (e.g., SciFinder) to identify trends. Use statistical tools (ANOVA) to assess variability in reaction conditions .

- Controlled Replication: Reproduce key studies with standardized reagents and conditions. Publish negative results to highlight irreproducible methods .

- Advanced Characterization: Apply NMR crystallography to resolve ambiguous fluorination sites in conflicting reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.